Cas no 1990449-64-3 (Gabapentine Lactose Adduct)

Gabapentine Lactose Adduct 化学的及び物理的性質
名前と識別子
-
- Gabapentin Lactose Adduct
- Gabapentine Lactose Adduct
-
- インチ: 1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2/t11-,12?,14+,15+,16-,17?,18?,19+,21?/m1/s1
- InChIKey: DQSXZCQUSIDONM-UUBCBQANSA-N
- ほほえんだ: C(C1(OC(CO)C(O[C@H]2[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O2)O)C1O)O)N1C(CC2(CCCCC2)C1)=O
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
Gabapentine Lactose Adduct セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Gabapentine Lactose Adduct 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G117260-10mg |
Gabapentine Lactose Adduct |
1990449-64-3 | 10mg |
$ 800.00 | 2023-09-07 | ||
TRC | G117260-5mg |
Gabapentine Lactose Adduct |
1990449-64-3 | 5mg |
$ 595.00 | 2023-01-11 | ||
TRC | G117260-1mg |
Gabapentine Lactose Adduct |
1990449-64-3 | 1mg |
$ 145.00 | 2023-01-11 |
Gabapentine Lactose Adduct 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Gabapentine Lactose Adductに関する追加情報
Comprehensive Overview of Gabapentin Lactose Adduct (CAS No. 1990449-64-3): Properties, Applications, and Industry Relevance
The Gabapentin Lactose Adduct (CAS No. 1990449-64-3) is a specialized pharmaceutical compound gaining attention for its unique physicochemical properties and therapeutic potential. As an adduct formed between gabapentin, a widely prescribed neuromodulator, and lactose, this hybrid molecule combines the pharmacological benefits of gabapentin with the improved solubility and stability conferred by lactose. Researchers and manufacturers are increasingly exploring this adduct to address challenges in drug formulation, bioavailability, and patient compliance.
In recent years, the demand for Gabapentin-based formulations has surged due to their applications in neuropathic pain management and epilepsy treatment. The lactose adduct variant specifically addresses common issues like poor water solubility and erratic absorption, which are frequently discussed in pharmaceutical forums and AI-driven drug development platforms. Industry data reveals growing searches for "gabapentin solubility enhancers" and "stable gabapentin derivatives," reflecting the market's need for improved versions of this essential active pharmaceutical ingredient (API).
From a chemical perspective, the Gabapentin Lactose Adduct exhibits distinct advantages. The CAS registry (1990449-64-3) confirms its unique molecular structure, where lactose molecules form hydrogen bonds with gabapentin's carboxyl and amine groups. This interaction not only improves thermal stability (a hot topic in pharmaceutical excipient research) but also enhances powder flow characteristics—a critical factor for industrial tablet compression processes. Analytical techniques like DSC and XRD studies confirm the adduct's crystalline purity, a key quality parameter for regulatory compliance.
The pharmaceutical industry's shift toward patient-centric drug design has further elevated interest in this compound. Formulators appreciate how the lactose component can mask gabapentin's bitter taste—a frequent patient complaint documented in medication adherence studies. Moreover, the adduct's compatibility with direct compression methods aligns with the industry's search for "cost-effective tablet manufacturing" solutions, as evidenced by trending keywords in pharmaceutical engineering literature.
Quality control protocols for Gabapentin Lactose Adduct production emphasize strict monitoring of residual solvents and lactose polymorphism—topics generating substantial discussion in FDA guidance documents and pharma quality assurance webinars. The compound's shelf-life stability under various humidity conditions (a concern highlighted in recent ICH stability testing guidelines) makes it particularly suitable for global distribution chains. These attributes contribute to its growing presence in pharmacopeial monographs and excipient innovation databases.
Emerging research directions include exploring the adduct's potential in controlled-release formulations—a response to patient needs for reduced dosing frequency. Preliminary studies suggest the lactose matrix may facilitate modified release profiles while maintaining gabapentin's therapeutic efficacy. This aligns with current patient preference surveys showing high demand for "once-daily neuropathic pain medications," a frequently searched term in medical information platforms.
From a regulatory standpoint, the 1990449-64-3 compound benefits from the GRAS (Generally Recognized As Safe) status of its lactose component, simplifying the approval pathway for new drug applications. Pharmaceutical developers increasingly reference this CAS number in patent applications related to improved neurological drug delivery systems, particularly those targeting age-related dosage form challenges—a trending topic in geriatric pharmacotherapy research.
Environmental considerations also favor Gabapentin Lactose Adduct adoption. The compound's biodegradability profile and compatibility with green chemistry principles respond to growing industry searches for "sustainable API modifications." Lifecycle assessment studies indicate reduced environmental impact compared to some synthetic solubility enhancers, making it relevant to ESG-focused pharmaceutical initiatives.
In conclusion, Gabapentin Lactose Adduct (CAS No. 1990449-64-3) represents a significant advancement in neuropharmaceutical formulation science. Its ability to address multiple industry challenges—from bioavailability enhancement to manufacturing efficiency—explains its rising prominence in drug development pipelines. As research continues to uncover new applications, this compound is poised to play an increasingly important role in meeting global healthcare needs for effective, patient-friendly neurological therapies.
1990449-64-3 (Gabapentine Lactose Adduct) 関連製品
- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)
- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)
- 2411248-13-8(N-({5H,6H,7H,8H-imidazo1,2-apyridin-5-yl}methyl)but-2-ynamide)
- 1228779-96-1(3-nitro-4-[(oxan-4-ylmethyl)amino]benzene-1-sulfonamide)
- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)
- 2090017-00-6(Ethyl 4-amino-2,3-dimethylbenzoate)
- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)
- 2228825-91-8(2-fluoro-3-(1H-indol-3-yl)propan-1-amine)
- 2034517-81-0(N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide)
- 26106-63-8(Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)



